2-(dimethylamino)-4-methylphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-4-methylphenol hydrochloride is an organic compound with a molecular formula of C9H13NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylamino group and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-4-methylphenol hydrochloride typically involves the reaction of 4-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)-4-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-4-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-4-methylphenol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Dimethylaniline: An aromatic amine with a dimethylamino group attached to the benzene ring.
2-dimethylaminoethanethiol hydrochloride: A compound with a similar dimethylamino group but different functional groups.
Uniqueness
2-(dimethylamino)-4-methylphenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Its combination of a dimethylamino group and a methyl group on the phenol ring makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(dimethylamino)-4-methylphenol hydrochloride involves the reaction of 2-methyl-4-nitrophenol with dimethylamine followed by reduction of the resulting nitro compound to the amine using sodium dithionite. The amine is then quaternized with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-methyl-4-nitrophenol", "dimethylamine", "sodium dithionite", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-4-nitrophenol is reacted with excess dimethylamine in ethanol at reflux temperature to yield 2-(dimethylamino)-4-nitrophenol.", "Step 2: The resulting nitro compound is then reduced to the amine using sodium dithionite in the presence of sodium bicarbonate as a buffer.", "Step 3: The amine is quaternized with hydrochloric acid to yield 2-(dimethylamino)-4-methylphenol hydrochloride." ] } | |
CAS-Nummer |
2648956-39-0 |
Molekularformel |
C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
2-(dimethylamino)-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-9(11)8(6-7)10(2)3;/h4-6,11H,1-3H3;1H |
InChI-Schlüssel |
KBAOWLAEVNBULX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)N(C)C.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.